![molecular formula C13H8N2OS B3010238 [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 851399-94-5](/img/structure/B3010238.png)
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran compounds is characterized by a benzene ring fused to a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, some substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The presence of the benzofuran and thiazole moieties in “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” suggests it could be explored for its potential anticancer properties.
Antimicrobial Activity
Compounds with benzofuran structures have been evaluated for their antimicrobial efficacy. New derivatives of benzofuran have been tested against standard and clinical strains, showing promising antibacterial activities . The unique structure of “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” could be synthesized and tested for similar applications.
Antiviral Applications
Benzofuran compounds are known for their antiviral properties. For example, macrocyclic benzofuran compounds have shown activity against the hepatitis C virus and are expected to be effective therapeutic drugs for the disease . The compound could be investigated for its potential use in antiviral drug development.
Antioxidative Properties
The antioxidative activity of benzofuran derivatives makes them candidates for research into protective agents against oxidative stress-related diseases . “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” could be studied for its antioxidative potential, which may contribute to the development of new treatments.
Sensor Material Development
Benzofuran compounds have been used in the creation of sensor materials for the detection of ions and toxic gases . The specific structure of “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” might offer unique interactions with target molecules, making it a candidate for the development of novel sensor materials.
Synthesis of Complex Heterocycles
The synthesis of complex benzofuran derivatives, such as those involving free radical cyclization cascades, is an area of interest in chemical research . The compound “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” could serve as a precursor or intermediate in the synthesis of more complex heterocyclic structures.
Drug Lead Compounds
Benzofuran derivatives are considered potential natural drug lead compounds due to their diverse pharmacological activities . Research into “[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile” could uncover new drug leads with a high therapeutic index and minimal side effects.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of the compound with its targets can lead to changes at the molecular and cellular levels, which can result in therapeutic effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, pain sensation, microbial growth, and tumor growth, among others .
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound’s action could result in a range of effects at the molecular and cellular levels .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS/c14-6-5-13-15-10(8-17-13)12-7-9-3-1-2-4-11(9)16-12/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZBWIIQAXJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



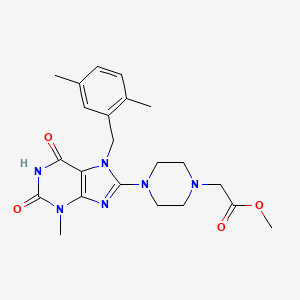
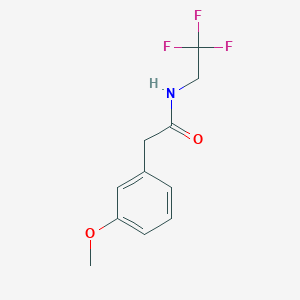
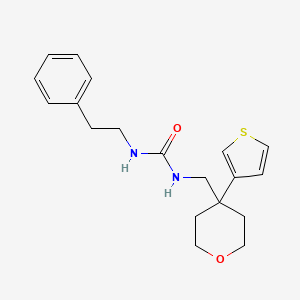
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)
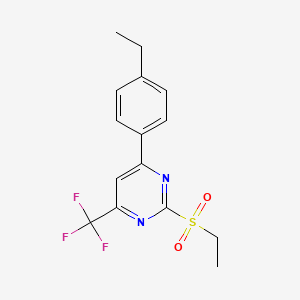

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)
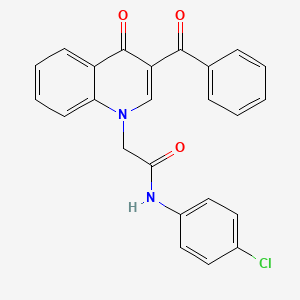
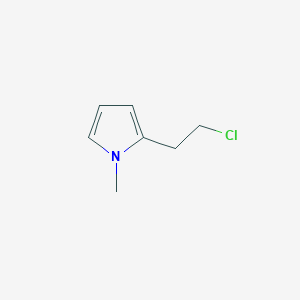
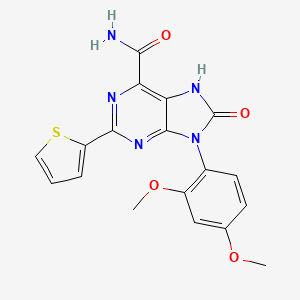
![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)